![molecular formula C8H8ClNO B3009914 1-(5-Chloro-6-methylpyridin-2-YL)ethanone CAS No. 1393548-17-8](/img/structure/B3009914.png)
1-(5-Chloro-6-methylpyridin-2-YL)ethanone
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Overview
Description
“1-(5-Chloro-6-methylpyridin-2-YL)ethanone” is a chemical compound with the CAS Number: 1393548-17-8 . It has a molecular weight of 169.61 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 1-(5-chloro-6-methylpyridin-2-yl)ethan-1-one . The InChI code is 1S/C8H8ClNO/c1-5-7(9)3-4-8(10-5)6(2)11/h3-4H,1-2H3 . This indicates that the compound contains 8 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 1 oxygen atom .Scientific Research Applications
Synthesis of Lumacaftor
Lumacaftor: is a medication used in the treatment of cystic fibrosis. The compound “1-(5-Chloro-6-methylpyridin-2-YL)ethanone” serves as a key intermediate in the synthesis of Lumacaftor . This process involves several steps, including the formation of N-(6-Chloropyridin-2-yl)acetamide and subsequent reactions leading to the final product.
Crystallography Studies
The crystal structure of derivatives of “1-(5-Chloro-6-methylpyridin-2-YL)ethanone” has been studied to understand their molecular configuration . These studies are crucial for the development of new compounds with potential applications in various fields, including pharmaceuticals and materials science.
Anticancer Research
Compounds derived from “1-(5-Chloro-6-methylpyridin-2-YL)ethanone” have been investigated for their potential anticancer properties . The ability to bind with proteins like bovine serum albumin is significant for drug delivery systems targeting cancer cells.
Enzyme Inhibition
Derivatives of “1-(5-Chloro-6-methylpyridin-2-YL)ethanone” have shown activity as enzyme inhibitors . For instance, they have been tested against ribosomal s6 kinase p70S6Kβ (S6K2), which is relevant in the study of cell growth and metabolism.
Imidazole Derivative Synthesis
The compound is used in the synthesis of imidazole derivatives, which exhibit a wide range of biological activities . These activities include antibacterial, antifungal, and anti-inflammatory effects, making them valuable in drug development.
Quinolinyl-Pyrazole Synthesis
“1-(5-Chloro-6-methylpyridin-2-YL)ethanone” is also a precursor in the synthesis of quinolinyl-pyrazoles . These compounds have been explored for their pharmacological properties, including their use in treating various health threats.
Safety And Hazards
properties
IUPAC Name |
1-(5-chloro-6-methylpyridin-2-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO/c1-5-7(9)3-4-8(10-5)6(2)11/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVANOOSQRMJBMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C(=O)C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloro-6-methylpyridin-2-YL)ethanone | |
CAS RN |
1393548-17-8 |
Source
|
Record name | 1-(5-chloro-6-methylpyridin-2-yl)ethanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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